sec-Butyl hexanoate

CAS No.:

Cat. No.: VC4019714

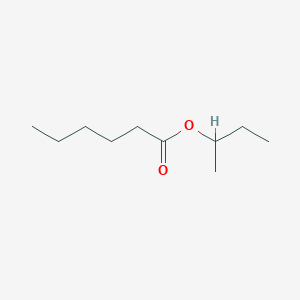

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20O2 |

|---|---|

| Molecular Weight | 172.26 g/mol |

| IUPAC Name | butan-2-yl hexanoate |

| Standard InChI | InChI=1S/C10H20O2/c1-4-6-7-8-10(11)12-9(3)5-2/h9H,4-8H2,1-3H3 |

| Standard InChI Key | XVTUSVZMEFPBMT-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)OC(C)CC |

| Canonical SMILES | CCCCCC(=O)OC(C)CC |

Introduction

Structural and Chemical Identity of sec-Butyl Hexanoate

sec-Butyl hexanoate (IUPAC name: butan-2-yl hexanoate) is characterized by a branched alkyl chain at the ester’s alcohol moiety. Its molecular formula is C₁₀H₂₀O₂, with a molecular weight of 172.26 g/mol, identical to its linear counterpart . The sec-butyl group introduces steric effects that influence boiling points, solubility, and reactivity compared to straight-chain esters.

Stereochemical Considerations

The sec-butyl configuration (R/S enantiomers) may impart distinct olfactory characteristics. For linear butyl hexanoate, odor descriptors include fruity, pineapple-like, and waxy at 100% concentration . Branched isomers often exhibit modified volatility and aroma profiles due to altered molecular interactions.

Physicochemical Properties

While direct data for sec-butyl hexanoate is limited, extrapolation from linear butyl hexanoate and structurally similar sec-butyl esters provides foundational insights:

The lower boiling point and density of the sec-isomer compared to the linear form arise from reduced molecular symmetry, which weakens London dispersion forces.

Synthesis and Production Methods

Acid-Catalyzed Esterification

The most viable route involves Fischer esterification between hexanoic acid and sec-butanol under acidic conditions. A patent detailing sec-butyl acetate synthesis (CN101486640A) offers a template :

-

Reaction Setup: Hexanoic acid and sec-butanol are combined with a catalytic acid (e.g., p-toluenesulfonic acid) in a reflux apparatus.

-

Azeotropic Removal of Water: Toluene or benzene may be added to facilitate water removal via Dean-Stark trap, shifting equilibrium toward ester formation.

-

Purification: Crude product is washed (NaHCO₃, brine), dried (MgSO₄), and distilled under reduced pressure.

Catalytic Addition of Olefins

Adapting methods from sec-butyl acetate production , sec-butyl hexanoate could theoretically form via acid-catalyzed addition of C₄ olefins (e.g., 1-butene or 2-butene) to hexanoic acid:

-

Process Conditions: 70–150°C, 0.6–2 MPa pressure, using fixed-bed reactors with sulfonic acid resins.

-

Segmented Olefin Feeding: Staged introduction of olefins minimizes side reactions (e.g., oligomerization), enhancing yield .

Applications in Industry

Flavor and Fragrance

Linear butyl hexanoate is widely used in food additives (FEMA 2201) for imparting pineapple, apple, and butterscotch notes at ~10 ppm . The sec-isomer’s branched structure may modify these profiles, offering:

-

Enhanced Top Notes: Greater volatility could intensify initial aroma impact.

-

Novel Flavor Combinations: Potential use in premium spirits or tropical fruit blends.

Industrial Solvents and Lubricants

Esters like butyl hexanoate serve as low-viscosity solvents in coatings and synthetic lubricants . The sec-isomer’s lower melting point (estimated −70°C) might improve performance in subzero environments.

Challenges and Future Directions

-

Stereoselective Synthesis: Developing enantioselective catalysts to produce pure R or S forms for specialized applications.

-

Thermodynamic Data Gaps: Experimental determination of vapor-liquid equilibria and phase diagrams for separation optimization.

-

Biosynthetic Routes: Engineering microbial pathways (e.g., esterase-mediated reactions) for sustainable production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume